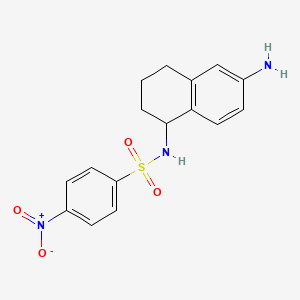

N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C16H17N3O4S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-(6-amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C16H17N3O4S/c17-12-4-9-15-11(10-12)2-1-3-16(15)18-24(22,23)14-7-5-13(6-8-14)19(20)21/h4-10,16,18H,1-3,17H2 |

InChI Key |

OFAIVRLEOMMUSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)N)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Tetrahydronaphthalene Core: The initial step involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene.

Amination: The tetrahydronaphthalene is then subjected to amination to introduce the amino group at the 6th position.

Sulfonation and Nitration: The final steps involve sulfonation of the benzene ring followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and sulfonamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(3,4-Dimethyl-1,2-oxazol-5-yl)-4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}benzene-1-sulfonamide (PDB 6MB)

This compound () shares the sulfonamide backbone but differs in substituents. Key distinctions include:

- Substituents: The 4-nitro group in the target compound is replaced by a pteridinyl-methylamino group.

- Bioactivity : The PDB ligand is part of a crystallographic study, but its biological role is unspecified. In contrast, nitro groups in sulfonamides are often associated with antibacterial or antiparasitic activity .

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

This analog () features a sulfonamide group linked to a naphthalene-derived scaffold. Differences include:

- Substituents : A 4-methylbenzene sulfonyl group instead of 4-nitrobenzene, and a methoxyphenyl-naphthylmethyl amine.

- Analytical Data : provides detailed NMR (δ 7.72–6.78 ppm for aromatic protons), IR (C=O at 1657 cm⁻¹), and HPLC (retention time = 11.1 min) profiles, which could guide characterization of the target compound despite structural differences .

N-(6-Amino-1,2,3,4-tetrahydropyridin-4-ylidene)ammonium Iodides (18a, 18b)

These tetrahydropyridine derivatives () share an amino-substituted partially saturated ring system. Comparisons include:

- Ring System: The target compound’s tetrahydronaphthalene (bicyclic) vs. tetrahydropyridine (monocyclic) may influence bioactivity due to differences in lipophilicity and steric bulk.

- Bioactivity: Compounds 18a and 18b exhibit antiplasmodial (IC₅₀ = 0.8–1.2 μM against Plasmodium falciparum) and antitrypanosomal (IC₅₀ = 2.5–3.7 μM against Trypanosoma brucei) activity. The nitro group in the target compound could enhance similar activities via redox-mediated mechanisms .

Physicochemical and Electronic Properties

The nitro group in the target compound may reduce solubility compared to methyl or methoxy substituents but could enhance binding to targets requiring electron-deficient aromatic systems.

Research Implications and Limitations

Key research gaps include:

- Synthetic Routes: ’s use of Mitsunobu reactions or nucleophilic substitutions could inform synthesis strategies .

- Bioactivity Screening: Testing against Plasmodium or Trypanosoma strains, as in , is warranted .

- Spectroscopic Characterization : NMR and IR protocols from are applicable but require validation for the nitro-substituted system .

Biological Activity

N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide (CAS Number: 1827894-66-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₃O₄S |

| Molecular Weight | 347.39 g/mol |

| CAS Number | 1827894-66-5 |

The biological activity of this compound is believed to stem from its structural features that allow interaction with various biological targets. Its sulfonamide group may contribute to its pharmacological properties, similar to other sulfonamide derivatives known for their antibacterial and anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

- Anticancer Potential : There is emerging evidence indicating that compounds with similar structures may induce apoptosis in cancer cells. The nitro group in the compound may play a role in generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells.

Case Studies and Research Findings

Study on Antitumor Activity : A study investigated the effects of various naphthalene derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against human colon cancer cells (HCT-116) and breast cancer cells (MDA-MB-231). The study reported IC₅₀ values in the low micromolar range, suggesting potent antitumor activity .

Mechanistic Insights : Computational studies have shown that naphthalene derivatives can interact with specific protein targets involved in cancer progression. For instance, docking studies indicated that these compounds could bind effectively to proteins associated with apoptosis pathways .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with other related compounds:

Q & A

Q. Q1: What are the established synthetic routes for N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide, and how is its purity validated?

Methodological Answer: A common approach involves coupling the tetrahydronaphthylamine core with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dioxane or DMF. Post-synthesis, purification via column chromatography or recrystallization is recommended. Purity is validated using HPLC (≥95% purity threshold) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS). For intermediates, FT-IR can track sulfonamide bond formation (S=O stretching at ~1350–1150 cm) .

Advanced Reactivity & Functionalization

Q. Q2: How can the reactivity of the sulfonamide group be optimized for selective coupling reactions in derivatization studies?

Methodological Answer: The sulfonamide’s nucleophilicity is enhanced by deprotonating the -NH group using strong bases (e.g., NaH or LDA) in dry THF. For selective coupling, protect the 6-amino group on the tetrahydronaphthalene moiety with a tert-butoxycarbonyl (Boc) group prior to sulfonylation. Post-functionalization, the Boc group can be cleaved under acidic conditions (e.g., TFA/DCM). This strategy minimizes side reactions and improves yields in cross-coupling or alkylation steps .

Basic Stability & Storage

Q. Q3: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at room temperature. Avoid exposure to moisture, as hydrolysis of the sulfonamide bond can occur. Long-term stability tests suggest ≤3% degradation over 12 months under these conditions. Desiccants like silica gel are recommended in storage vials .

Advanced Electronic Effects & Bioactivity

Q. Q4: How does the electron-withdrawing nitro group influence the compound’s bioactivity in antimicrobial assays?

Methodological Answer: The nitro group enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). In antiplasmodial assays against Plasmodium falciparum, derivatives with nitro substituents show IC values <1 µM, compared to ~5 µM for non-nitrated analogs. This is attributed to improved binding affinity via dipole interactions and hydrogen bonding with heme groups in parasitic targets. Comparative studies with CF- or CN-substituted analogs reveal nitro’s superior redox-mediated activity .

Data Contradiction Resolution

Q. Q5: How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in assay protocols (e.g., parasite strain differences, incubation times). Standardize assays using reference compounds (e.g., chloroquine for antimalarial studies) and validate via dose-response curves (3–5 replicates). Cross-check results with orthogonal methods: For example, confirm antiplasmodial activity with both lactate dehydrogenase (LDH) and SYBR Green assays. Meta-analyses of IC values across studies can identify outliers due to solvent effects (e.g., DMSO concentration >0.1% inhibits growth) .

Advanced Comparative Studies

Q. Q6: What methodologies enable comparative studies between this compound and its structural analogs?

Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., nitro position, amino protection) with bioactivity. Synthesize analogs with modified sulfonamide groups (e.g., methylsulfonyl, tosyl) and compare solubility (logP via shake-flask method) and binding kinetics (SPR or ITC). For in vivo studies, employ isotopic labeling (e.g., -tagged compounds) to track metabolic stability in rodent models .

Basic Safety & Handling

Q. Q7: What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions. The compound may release toxic NO fumes upon decomposition. In case of skin contact, wash immediately with 10% NaHCO solution. Waste disposal must comply with EPA guidelines for nitroaromatic compounds (hazard code D004) .

Advanced Mechanistic Studies

Q. Q8: How can researchers elucidate the mechanism of action for this compound’s antitrypanosomal activity?

Methodological Answer: Perform RNA-seq profiling of Trypanosoma brucei post-treatment to identify dysregulated pathways (e.g., folate metabolism). Use CRISPR-Cas9 knockout libraries to pinpoint target genes. Validate binding via thermal shift assays (TSA) with recombinant proteins. Molecular docking studies (using AutoDock Vina) can predict interactions with trypanothione reductase, a key enzyme in parasite redox homeostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.